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molecular formula C15H23BrO B8755495 1-Bromo-3,5-di-tert-butyl-2-methoxybenzene CAS No. 217819-14-2

1-Bromo-3,5-di-tert-butyl-2-methoxybenzene

Cat. No. B8755495
M. Wt: 299.25 g/mol
InChI Key: TWDKREJUVZHQFJ-UHFFFAOYSA-N
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Patent
US07847099B2

Procedure details

A procedure analogous the synthesis of 1-methoxymethylether-2,4-di-t-butyl-6-bromobenzene was employed. The MOMCl was replaced with Me2SO4 as alkylating agent. Starting from 20 g of 2,4-di-t-butyl-phenol, 26.8 g (92% yield over two steps) of 1-methoxy-2,4-di-t-butyl-6-bromobenzene were obtained. 1H NMR (300 MHz, CDCl3) δ: 1.30 (s, 9H, C(CH3)3), 1.41 (s, 9H, C(CH3)3), 3.92 (s, 3H, OCH3), 7.29 (d, 2H, aryl-H, 4J=2.3 Hz), 7.42 (d, 2H, aryl-H, 4J=2.3 Hz). 13C NMR (75 MHz, CDCl3) δ: 31.1 (C(CH3)3), 31.6 (C(CH3)3), 34.8 (C(CH3)3), 35.9 (C(CH3)3), 61.5 (OCH3), 117.8, 123.8, 129.0, 144.2, 147.4, 154.3 (aryl). GC-MS: M+=298.
Name
1-methoxymethylether 2,4-di-t-butyl-6-bromobenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3]OCOC.[C:8]([C:12]1[CH:17]=[C:16]([C:18]([CH3:21])([CH3:20])[CH3:19])C=[C:14]([Br:22])[CH:13]=1)([CH3:11])([CH3:10])[CH3:9].C(Cl)OC.COS(OC)(=O)=O.C(C1C=C(C(C)(C)C)C=CC=1O)(C)(C)C>>[CH3:1][O:2][C:3]1[C:14]([Br:22])=[CH:13][C:12]([C:8]([CH3:10])([CH3:9])[CH3:11])=[CH:17][C:16]=1[C:18]([CH3:21])([CH3:20])[CH3:19] |f:0.1|

Inputs

Step One
Name
1-methoxymethylether 2,4-di-t-butyl-6-bromobenzene
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCOCOC.C(C)(C)(C)C1=CC(=CC(=C1)C(C)(C)C)Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(OC)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COS(=O)(=O)OC
Step Four
Name
Quantity
20 g
Type
reactant
Smiles
C(C)(C)(C)C1=C(C=CC(=C1)C(C)(C)C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=C(C=C1Br)C(C)(C)C)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 26.8 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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